2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
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Overview
Description
Its unique structure and properties make it a promising candidate for various biomedical and technological advancements.
Preparation Methods
The synthesis of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine typically involves multiple steps, including nitration, amination, and pyrimidine ring formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halides or amines.
These reactions can lead to the formation of major products such as substituted pyrimidines or amines.
Scientific Research Applications
2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-methyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also have a nitrogen heterocycle and are used in drug discovery for their biological activities.
Phenylamine derivatives:
Properties
IUPAC Name |
2-methyl-5-nitro-4-N,6-N-diphenylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-18-16(20-13-8-4-2-5-9-13)15(22(23)24)17(19-12)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAUUGTIJQVMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.